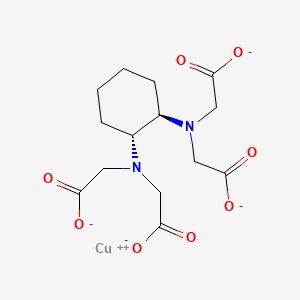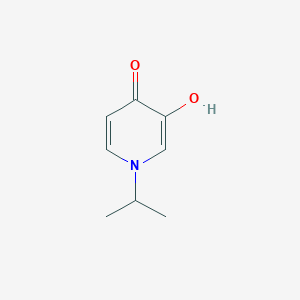
3-Hydroxy-1-propan-2-ylpyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-propan-2-ylpyridin-4-one is a heterocyclic compound that contains both a pyridine ring and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-propan-2-ylpyridin-4-one can be achieved through several methods. One common approach involves the reaction of 4-pyridone with isopropanol in the presence of a suitable catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated control systems can help maintain optimal reaction conditions and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1-propan-2-ylpyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 3-keto-1-propan-2-ylpyridin-4-one.
Reduction: Formation of 1,4-dihydropyridine derivatives.
Substitution: Formation of halogenated or alkylated pyridin-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-propan-2-ylpyridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-propan-2-ylpyridin-4-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl group can form hydrogen bonds with amino acid residues, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can disrupt the normal function of the enzyme, leading to its inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-pyranone: A structurally related compound with similar hydroxyl and pyranone functionalities.
Kojic Acid: Another hydroxyl-containing heterocycle known for its tyrosinase inhibitory activity.
Maltol: A naturally occurring compound with a similar hydroxyl-pyranone structure.
Uniqueness
3-Hydroxy-1-propan-2-ylpyridin-4-one is unique due to its specific combination of a pyridine ring and a hydroxyl group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
104764-53-6 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
3-hydroxy-1-propan-2-ylpyridin-4-one |
InChI |
InChI=1S/C8H11NO2/c1-6(2)9-4-3-7(10)8(11)5-9/h3-6,11H,1-2H3 |
InChI-Schlüssel |
IXDZZBRUYQZUPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CC(=O)C(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
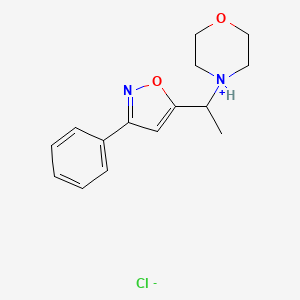
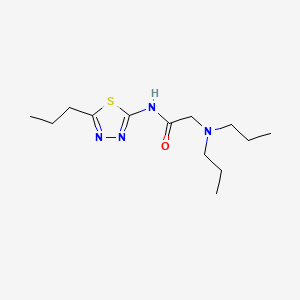
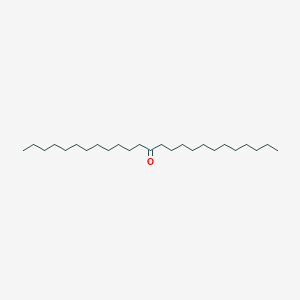
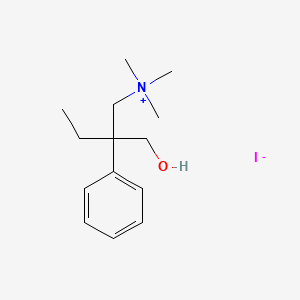


![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
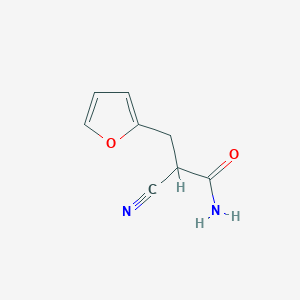
![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)

